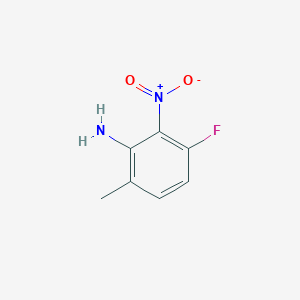

3-Fluoro-6-methyl-2-nitroaniline

描述

属性

IUPAC Name |

3-fluoro-6-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUPOKXMFOUBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289880 | |

| Record name | 3-Fluoro-6-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-58-4 | |

| Record name | 3-Fluoro-6-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-6-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fluoro Methyl Nitroanilines, with Focus on 3 Fluoro 6 Methyl 2 Nitroaniline

Conventional and Advanced Nitration Protocols

The introduction of a nitro group onto an aromatic ring, or nitration, is a cornerstone of electrophilic aromatic substitution reactions. This approach is fundamental in the synthesis of many nitroaromatic compounds, including precursors to 3-Fluoro-6-methyl-2-nitroaniline.

Electrophilic Aromatic Nitration of Precursor Anilines (e.g., 2-Fluoro-6-methylaniline)

The direct nitration of a substituted aniline (B41778), such as 2-Fluoro-6-methylaniline, represents the most direct synthetic route to this compound. This electrophilic aromatic substitution reaction typically involves treating the aniline precursor with a nitrating agent. masterorganicchemistry.comyoutube.com A common and effective nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The role of sulfuric acid is to act as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction. youtube.comyoutube.com

However, the direct nitration of anilines can be complicated. The strongly acidic conditions can protonate the amino group to form an anilinium ion. This protonated group is strongly deactivating and a meta-director, which can lead to a mixture of products and reduced yields of the desired ortho- or para-isomers. youtube.com To circumvent this, the amino group is often first protected by acetylation (e.g., using acetic anhydride) to form an acetanilide (B955). researchgate.net The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. The protecting group can then be removed by hydrolysis to restore the aniline functionality. researchgate.net

A process for a structurally similar compound, 4-fluoro-2-methoxy-5-nitroaniline, involves the nitration of the N-protected aniline derivative, highlighting the industrial applicability of this protective group strategy. google.com

| Precursor | Nitrating Agent | Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Aniline | HNO₃ / H₂SO₄ | Acidic mixture | Mixture of ortho, meta, para-nitroaniline | youtube.com |

| Acetanilide (N-protected aniline) | HNO₃ / H₂SO₄ | Controlled temperature | ortho- and para-nitroacetanilide | ulisboa.pt |

| 4-Fluoro-2-methoxyaniline (B49241) | KNO₃ / H₂SO₄ | Acidic mixture | 4-Fluoro-2-methoxy-5-nitroaniline | google.com |

| 2-Toluidine (protected) | Mixed acids | N-acylation, then nitration | Isomeric mixture of nitro-2-toluidine | researchgate.net |

Regioselectivity and Isomer Control in Nitration Reactions

The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the aromatic ring. ulisboa.pt In the case of the precursor 2-Fluoro-6-methylaniline, three substituents influence the reaction's regioselectivity: the amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups.

Amino Group (-NH₂): This is a strongly activating group and a powerful ortho-, para-director due to the resonance donation of its lone pair of electrons into the ring. youtube.com

Methyl Group (-CH₃): This is a weakly activating group and an ortho-, para-director through an inductive effect. ulisboa.pt

Fluoro Group (-F): Halogens are a unique case; they are deactivating due to their strong inductive electron-withdrawing effect but are ortho-, para-directing because of resonance stabilization provided by their lone pairs. libretexts.org

In the nitration of 2-Fluoro-6-methylaniline, the powerful ortho-directing effect of the amino group is paramount. It strongly directs substitution to the positions ortho to it (positions 3 and 5). The methyl group at position 6 and the fluoro group at position 2 sterically hinder the adjacent positions. The position C3 is ortho to the amino group and meta to the methyl group. The position C5 is ortho to the amino group and meta to the fluoro group. The formation of this compound indicates that nitration occurs at the C2 position of the precursor, which is ortho to both the fluorine and the methyl group. This outcome is unusual based on standard directing rules and suggests that the reaction may not proceed via direct nitration of 2-Fluoro-6-methylaniline or that the interplay of electronic and steric effects under specific conditions leads to this specific isomer. More commonly, the nitration of a protected precursor like N-acetyl-2-fluoro-6-methylaniline would be employed to control the outcome. Studies on the nitration of substituted toluidines show that the acetamide (B32628) group's directing effect generally dominates, but the methyl group's influence is significant. ulisboa.pt For instance, the nitration of 3-methylacetanilide yields primarily 3-methyl-4-nitroaniline, where substitution is para to the acetamide group and ortho to the methyl group. ulisboa.pt

Oxidation of Aryl Amines to Nitroaryl Compounds

An alternative to direct nitration for synthesizing nitroarenes is the oxidation of the corresponding aryl amine. mdpi.comresearchgate.net This method avoids the potential for uncontrolled, multiple nitrations and issues with regioselectivity that can arise from electrophilic substitution. A variety of oxidizing agents and catalytic systems have been developed for this transformation. researchgate.net

Common oxidants include:

Peroxyacids: Reagents like meta-chloroperbenzoic acid (m-CPBA) and peracetic acid have been used to oxidize anilines to nitroarenes. researchgate.net

Sodium Perborate (B1237305): In the presence of acetic acid, sodium perborate can smoothly oxidize anilines, particularly those with electron-withdrawing groups. mdpi.comorganic-chemistry.org

Hydrogen Peroxide: Often used in conjunction with catalysts, hydrogen peroxide is an environmentally benign oxidant. mdpi.com

Tert-butyl Hydroperoxide (TBHP): Metal-catalyzed systems using TBHP are effective for the oxidation of aromatic amines. researchgate.netorganic-chemistry.org

The selectivity of the oxidation can be a challenge, as intermediate products such as nitroso and azoxy compounds can be formed. researchgate.netacs.org However, careful selection of reagents, catalysts, and reaction conditions can lead to high yields of the desired nitro product. For example, using cetyltrimethylammonium bromide (CTAB) as a surfactant can improve the selectivity for nitrobenzene (B124822) during oxidation with in situ-formed performic acid. acs.org

| Oxidizing Agent | Catalyst/Additive | Key Features | Reference |

|---|---|---|---|

| Peracetic Acid | Sulfuric Acid | Effective for a range of anilines. | researchgate.net |

| Sodium Perborate | Acetic Acid or Tungstophosphoric Acid/CTAB | Good for anilines with electron-withdrawing groups; micellar media enhances reaction. | mdpi.comorganic-chemistry.org |

| Hydrogen Peroxide | Peroxotungstophosphate | Reaction temperature is crucial for selectivity between nitroso and nitro products. | mdpi.com |

| tert-Butyl Hydroperoxide (TBHP) | Co(OAc)₂·4H₂O | Efficient, ligand-free cobalt-catalyzed protocol. | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative set of strategies for constructing highly substituted nitroanilines. These reactions involve a nucleophile attacking an electron-deficient aromatic ring and replacing a leaving group. wikipedia.org

Vicarious Nucleophilic Substitution of Hydrogen (VNS) for Amination of Nitroarenes

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen in electrophilic aromatic compounds, such as nitroarenes. organic-chemistry.org The reaction involves a carbanion that has a leaving group at the nucleophilic center. organic-chemistry.org This nucleophile adds to the nitroarene, typically at a position ortho or para to the nitro group, forming a σ-adduct. acs.org A subsequent base-induced elimination of HX (where X is the leaving group) from the adduct restores aromaticity and results in the net substitution of a hydrogen atom. organic-chemistry.orgacs.org

For the synthesis of nitroanilines, aminating agents like sulfenamides can be used in VNS reactions. acs.org This provides a direct route for introducing an amino group onto a pre-existing nitroaromatic core. For instance, a suitably substituted dinitro-fluoro-methyl-benzene could potentially undergo VNS with an aminating nucleophile to yield a fluoro-methyl-nitroaniline. The regioselectivity is generally high, favoring substitution at the positions most activated by the electron-withdrawing nitro groups. organic-chemistry.orgorganic-chemistry.org

Substitution of Halogen Atoms in Nitroaromatic Systems by Nucleophiles

The classical SNAr reaction is one of the most important methods for synthesizing substituted aromatic compounds. mdpi.com This pathway requires a good leaving group (typically a halogen) and strong electron-withdrawing substituents (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgwikipedia.org These electron-withdrawing groups are essential as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgwikipedia.org

To synthesize a compound like this compound via this method, one could envision a starting material such as 1,3-Difluoro-2-methyl-4,6-dinitrobenzene. In this hypothetical precursor, the fluorine atom at C1 is ortho and para to two nitro groups, making it highly activated for nucleophilic attack. Reaction with ammonia (B1221849) (NH₃) or a protected amine equivalent would lead to the displacement of the C1 fluorine to install the amino group, yielding the target product family. The presence of multiple activating nitro groups makes such substitutions highly efficient. libretexts.org

| Substrate | Nitro Group Position Relative to Leaving Group (LG) | Reactivity toward Nucleophiles | Reference |

|---|---|---|---|

| p-Chloronitrobenzene | para | Activated | libretexts.org |

| o-Chloronitrobenzene | ortho | Activated | libretexts.org |

| m-Chloronitrobenzene | meta | Inert / Not Activated | libretexts.org |

| 2,4-Dinitrochlorobenzene | ortho and para | Highly Activated | wikipedia.org |

Multi-Step Synthetic Strategies for Complex Fluoro-Methyl-Nitroaniline Derivatives

The regioselective introduction of substituents onto an aromatic ring is a central challenge in organic synthesis. For molecules such as this compound, a multi-step approach is essential to control the placement of each functional group.

A common and effective strategy for the synthesis of substituted anilines involves the protection of the amino group, followed by electrophilic aromatic substitution and subsequent deprotection. Acetylation of the amino group to form an acetanilide is a frequently used protection strategy. This approach has been successfully applied to the synthesis of 2-methyl-3-fluoro-6-nitroaniline.

The synthesis commences with the acetylation of 2-methyl-3-fluoroaniline using acetic anhydride (B1165640). The resulting N-(2-methyl-3-fluorophenyl)acetamide is then subjected to a nitration reaction. The acetyl group, being a moderate activating group and ortho-, para-directing, influences the position of the incoming nitro group. In this specific case, the nitration is followed by hydrolysis of the acetyl group to yield the target 2-methyl-3-fluoro-6-nitroaniline. patsnap.com

A subsequent step in the broader synthetic scheme involves the diazotization of the newly formed 2-methyl-3-fluoro-6-nitroaniline. patsnap.com This reaction, which converts the primary aromatic amine into a diazonium salt, opens up a plethora of further functionalization possibilities, such as the introduction of a bromo group via a Sandmeyer-type reaction. patsnap.com

Table 1: Key Steps in the Synthesis of 2-Methyl-3-fluoro-6-nitroaniline

| Step | Reactant | Reagents | Product |

| Acetylation & Nitration | 2-Methyl-3-fluoroaniline | 1. Acetic anhydride 2. Concentrated nitric acid | N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide |

| Hydrolysis | N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide | Ethanol, Concentrated hydrochloric acid | 2-Methyl-3-fluoro-6-nitroaniline |

| Diazotization | 2-Methyl-3-fluoro-6-nitroaniline | Sodium nitrite (B80452), Hydrobromic acid | 2-Bromo-3-methyl-4-fluoro-nitrobenzene |

This data is based on a described synthetic route and illustrates a common strategic sequence. patsnap.com

For the construction of more complex, asymmetrically substituted aniline derivatives, modern cross-coupling reactions have become indispensable tools. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. This reaction is particularly useful for coupling amines with aryl halides or triflates, allowing for the synthesis of a wide array of aryl amines that would be difficult to prepare using classical methods.

While a specific application of the Buchwald-Hartwig reaction for the direct synthesis of this compound is not prominently documented, the methodology is highly relevant for creating analogous asymmetrically substituted systems. For instance, a suitably functionalized fluoro-methyl-nitro-aryl halide could be coupled with an amine to introduce further complexity. The versatility of the Buchwald-Hartwig amination stems from the continuous development of sophisticated phosphine (B1218219) ligands that can facilitate the coupling of a broad range of substrates under relatively mild conditions. A new [2.2]paracyclophane-based electron-rich and sterically bulky monophosphine ligand, for example, has demonstrated excellent performance in the Buchwald-Hartwig amination of various aryl chlorides. bldpharm.com

In multi-step syntheses of highly functionalized molecules like fluoro-methyl-nitroanilines, the use of protecting groups is a critical strategy to ensure chemoselectivity. patsnap.com Protecting groups temporarily mask a reactive functional group to prevent it from reacting in a subsequent step, allowing for the selective modification of another part of the molecule.

In the context of synthesizing fluoro-methyl-nitroanilines, the amino group is often protected to control its reactivity and directing effects during electrophilic substitution reactions. As discussed previously, acetylation is a common method for protecting the amine functionality. patsnap.com The resulting amide is less reactive and directs incoming electrophiles differently than a free amino group.

Beyond simple acetylation, a wide variety of protecting groups are available for amines, each with its own set of conditions for introduction and removal. This allows for orthogonal protection strategies, where multiple functional groups can be selectively deprotected in the presence of others. For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is cleaved by base. This level of control is crucial when synthesizing complex molecules with multiple reactive sites, ensuring that each synthetic transformation occurs at the desired position.

Advanced Spectroscopic Characterization Techniques for 3 Fluoro 6 Methyl 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 3-Fluoro-6-methyl-2-nitroaniline, the aromatic protons and the methyl group protons resonate at distinct chemical shifts due to their unique electronic environments. The electron-withdrawing nitro group and the electronegative fluorine atom significantly influence the chemical shifts of the aromatic protons.

The ¹H NMR spectrum of 2-methyl-3-nitroaniline, a related compound, shows the methyl protons as a singlet around 2.07 ppm. rsc.org The aromatic protons appear in the range of 6.88-7.07 ppm. rsc.org For 2-nitroaniline (B44862), the protons are observed between 6.70 and 8.12 ppm. rsc.org The presence of a fluorine atom in this compound would further influence these shifts and introduce proton-fluorine couplings.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.1 | Singlet |

| Aromatic H | ~6.8 - 7.5 | Multiplet |

| -NH₂ | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Interpretation

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. In this compound, the carbons of the benzene (B151609) ring, the methyl group, and the carbons attached to the fluorine, nitro, and amino groups will each have a distinct resonance.

For the related compound 2-methyl-3-nitroaniline, the methyl carbon appears at approximately 12.88 ppm. rsc.org The aromatic carbons resonate between 111.00 and 151.98 ppm. rsc.org The carbon attached to the nitro group is typically found further downfield due to the strong electron-withdrawing nature of this group. The carbon attached to the fluorine atom in this compound will show a characteristic splitting pattern due to carbon-fluorine coupling.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~13 |

| Aromatic C | ~110 - 155 |

| C-F | ~150 - 160 (split into a doublet) |

| C-NO₂ | ~145 - 155 |

| C-NH₂ | ~140 - 150 |

| C-CH₃ | ~120 - 130 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR probe. wikipedia.orgalfa-chemistry.com The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, providing excellent signal dispersion. wikipedia.orgicpms.cz

In this compound, the single fluorine atom will give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this fluorine will be influenced by the electronic effects of the substituents on the aromatic ring. alfa-chemistry.com Electron-withdrawing groups generally cause a downfield shift, while electron-donating groups cause an upfield shift. alfa-chemistry.com The fluorine signal will also exhibit coupling to nearby protons, providing further structural information. For fluorobenzene, the ¹⁹F chemical shift is approximately -113.5 ppm relative to CFCl₃. ucsb.edu The substituents in this compound will alter this value.

Application of Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively assign the proton and carbon signals of the methyl group and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbons bonded to the fluorine, nitro, and amino groups, by observing their long-range couplings to the methyl protons and aromatic protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=C, C-N, C-F, and N-O bonds.

For the related compound 2-nitroaniline, characteristic FT-IR peaks are observed for the N-H stretching of the primary amine, the aromatic C-H stretching, the C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching of the nitro group. The FT-IR spectrum of 2-fluoro-6-nitro-phenylamine also shows these characteristic bands. chemicalbook.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretching | ~3300 - 3500 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| -CH₃ | Stretching | ~2850 - 2960 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| -NO₂ | Asymmetric Stretching | ~1500 - 1550 |

| -NO₂ | Symmetric Stretching | ~1300 - 1350 |

| C-F | Stretching | ~1100 - 1300 |

| C-N | Stretching | ~1250 - 1350 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, which are specific to its chemical bonds and symmetry. The analysis of the Raman spectrum of this compound allows for the identification of characteristic vibrational frequencies associated with its functional groups, including the aromatic ring, nitro group (NO₂), amino group (NH₂), methyl group (CH₃), and the carbon-fluorine (C-F) bond.

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3450 - 3500 |

| NH₂ Symmetric Stretch | 3350 - 3400 |

| Aromatic C-H Stretch | 3050 - 3150 |

| CH₃ Asymmetric Stretch | ~2960 |

| CH₃ Symmetric Stretch | ~2870 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1330 - 1370 |

| C-F Stretch | 1200 - 1350 |

| Aromatic Ring Breathing | 990 - 1010 |

Note: The data in this table is based on theoretical predictions and typical frequency ranges for similar functional groups. Experimental verification is required for precise assignments.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound. The theoretical exact mass of this compound (C₇H₇FN₂O₂) can be calculated by summing the exact masses of its constituent atoms.

**Table 2: Theoretical Exact Mass Calculation for this compound (C₇H₇FN₂O₂) **

| Element | Number of Atoms | Exact Atomic Mass | Total Mass |

| Carbon (C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (H) | 7 | 1.007825 | 7.054775 |

| Fluorine (F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | 170.049156 |

An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the molecular formula of this compound.

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable information about the molecule's structure. Common fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group or parts of it.

Key fragmentation pathways for this compound would likely include:

Loss of the nitro group (NO₂): This would result in a fragment ion with an m/z value corresponding to [M - 46]⁺.

Loss of nitric oxide (NO): This would lead to a fragment at [M - 30]⁺.

Loss of a methyl radical (CH₃): This would produce a fragment at [M - 15]⁺.

Cleavage of the C-F bond: While generally a strong bond, fragmentation involving the loss of a fluorine radical could occur.

The relative abundance of these fragments would depend on their stability. The interpretation of the full mass spectrum would allow for the reconstruction of the fragmentation pathways, further confirming the structure of the compound.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Band Analysis

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the nitro and amino functional groups. The presence of these chromophores and the auxochromic methyl group influences the position and intensity of the absorption maxima (λmax).

Based on the electronic structure of similar substituted nitroanilines, one would anticipate several absorption bands. The π → π* transitions, typically of high intensity, are expected to appear at shorter wavelengths (in the UV region). The n → π* transitions, which are generally of lower intensity, are expected at longer wavelengths, potentially extending into the visible region, which could impart color to the compound. The solvent used for the analysis can also influence the position of these bands due to solvatochromic effects.

Table 3: Expected UV-Vis Absorption Bands for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 220 - 280 |

| n → π | 350 - 450 |

Note: The data in this table is based on the expected electronic transitions for this class of compounds. The exact λmax values and molar absorptivities would need to be determined experimentally.

Comprehensive Computational Analysis of this compound Remains Uncharted in Scientific Literature

A thorough review of published scientific literature reveals a significant gap in the computational and quantum mechanical investigation of the chemical compound this compound. Despite the availability of advanced computational methods that provide deep insights into molecular properties, dedicated studies focusing on this specific molecule appear to be absent from the public domain.

Computational chemistry serves as a powerful tool for elucidating the fundamental characteristics of molecules. Techniques such as Density Functional Theory (DFT) are routinely employed to explore molecular and electronic structures. These studies typically involve a multi-faceted approach:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional arrangement of atoms and identifying various possible conformations.

Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, are derived from these energies to predict the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping: Visualizing the charge distribution around a molecule to identify electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular interactions, charge delocalization, and the nature of chemical bonds within the molecule. This analysis provides a quantitative description of bonding and lone-pair interactions.

In Silico Simulation of Spectroscopic Parameters: Predicting spectroscopic data (NMR, IR, UV-Vis) and comparing it with experimental results to validate the computational model and aid in the structural elucidation of the compound.

Furthermore, quantum chemical calculations are instrumental in determining the Non-Linear Optical (NLO) properties of molecules. These properties are crucial for applications in optoelectronics and photonics. Calculations of polarizability and hyperpolarizability can predict a material's potential for use in NLO devices.

While computational studies have been performed on structurally related compounds, such as various isomers of fluoro-nitroaniline and other substituted anilines, the specific data for this compound is not available in the reviewed literature. researchgate.net Consequently, detailed data tables for its FMO energies, NBO interactions, simulated spectroscopic parameters, and NLO properties cannot be compiled at this time.

The absence of such a dedicated study presents an opportunity for future research to characterize the molecular, electronic, and optical properties of this compound, thereby contributing to a more complete understanding of this class of compounds.

Computational Chemistry and Quantum Mechanical Investigations of 3 Fluoro 6 Methyl 2 Nitroaniline

Potential Energy Surface (PES) Scans for Conformational Stability and Isomerization

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. This process allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them.

A detailed search of scientific literature and computational chemistry databases did not yield any specific studies that have published a Potential Energy Surface (PES) scan for 3-Fluoro-6-methyl-2-nitroaniline. Such an investigation would be valuable for several reasons:

Rotational Barriers: A key aspect to investigate would be the rotation around the C-N bonds (both the amino and nitro groups) and the C-C bond of the methyl group. The steric hindrance between the ortho-positioned methyl and nitro groups, as well as the electronic influence of the fluorine atom, would create distinct rotational barriers. Quantifying these barriers would reveal the flexibility of the molecule and the energetic cost of conformational changes.

Identification of Stable Conformers: PES scans would identify the most stable conformer(s) of this compound. The relative energies of different conformers, such as those arising from the orientation of the amino and nitro groups, would determine their population distribution at a given temperature.

Isomerization Pathways: The analysis would also map out the lowest energy pathways for isomerization between different conformers, providing insight into the dynamics of the molecule.

While general principles can be applied to hypothesize about the conformational preferences of this compound, specific quantitative data from dedicated PES scans are not currently available in the reviewed literature.

Table 1: Hypothetical Dihedral Angles for PES Scans of this compound

| Dihedral Angle | Description | Expected Outcome from PES Scan |

| C1-C2-N-O | Rotation of the nitro group | Determination of the rotational barrier and preferred orientation relative to the methyl group and the aromatic ring. |

| C1-C6-N-H | Rotation of the amino group | Elucidation of the energetic landscape for amino group rotation and potential intramolecular hydrogen bonding. |

| H-C-C-C | Rotation of the methyl group | Calculation of the rotational barrier for the methyl group, influenced by adjacent substituents. |

This table is for illustrative purposes to show what a PES scan would investigate. No experimental or calculated values are available.

Computational Elucidation of Reaction Mechanisms (e.g., Transition-State Analysis)

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying the transition states that connect reactants to products. This analysis provides crucial information about the activation energy of a reaction, which is a key determinant of its rate. For a molecule like this compound, computational studies could explore various potential reactions, such as electrophilic or nucleophilic substitutions, or the reduction of the nitro group.

A thorough review of existing scientific literature indicates a lack of specific computational studies on the reaction mechanisms involving this compound, including transition-state analyses. Research on related nitroaniline derivatives suggests that the presence and position of the fluoro, methyl, and nitro groups would significantly direct the regioselectivity and reactivity of the aromatic ring. researchgate.netresearchgate.netacs.org

For instance, in a potential reaction, the electron-withdrawing nitro group and the electron-donating amino and methyl groups would have competing effects on the electron density of the benzene (B151609) ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack at different positions. A transition-state analysis would be instrumental in predicting the most likely reaction products by comparing the activation energies of different possible pathways.

Table 2: Potential Reaction Types for Computational Mechanistic Study of this compound

| Reaction Type | Potential Focus of Investigation | Information Gained from Transition-State Analysis |

| Electrophilic Aromatic Substitution | Reactivity and regioselectivity of the aromatic ring towards electrophiles. | Activation energies for substitution at different positions, predicting the major product(s). |

| Nucleophilic Aromatic Substitution | Feasibility of displacing a substituent (e.g., fluorine) with a nucleophile. | Energy barrier for the formation of the Meisenheimer complex and subsequent product formation. |

| Reduction of Nitro Group | Stepwise mechanism for the conversion of the nitro group to an amino group. | Identification of intermediates and transition states, and the overall reaction energetics. |

This table outlines potential areas of study for which no specific computational data for this compound is currently available.

Without dedicated computational studies, any discussion of reaction mechanisms for this specific compound remains speculative and based on the general principles of physical organic chemistry.

Reactivity and Chemical Transformations of 3 Fluoro 6 Methyl 2 Nitroaniline

Reactions at the Amine Functionality

The amino group of 3-Fluoro-6-methyl-2-nitroaniline is a primary site for a range of chemical reactions, including the formation of new carbon-nitrogen and sulfur-nitrogen bonds, as well as its conversion to other functional groups via diazotization.

N-Alkylation and N-Arylation Reactions of the Amino Group

N-alkylation of purine (B94841) derivatives can be a complex process, often yielding a mixture of N7 and N9 regioisomers, with the N9 isomer typically being the more thermodynamically stable and predominant product. nih.gov Direct alkylation with alkyl halides under basic conditions is a common method, though it often results in this isomeric mixture. nih.gov However, specific methods have been developed for regioselective N7-alkylation. For instance, the use of N-trimethylsilylated purines with a tert-alkyl halide and a tin(IV) chloride (SnCl4) catalyst allows for direct and regioselective introduction of tert-alkyl groups at the N7 position under kinetically controlled conditions. nih.gov

N-arylation of heterocyclic N-oxides can be achieved through the in situ diazotization of anilines without the need for added promoters. acs.org This method provides a green and selective coupling process. acs.org

Amide and Sulfonamide Formation

The amino group of nitroaniline derivatives can be acylated to form amides. This is often done as a protection strategy before carrying out other transformations on the molecule. For example, 4-fluoro-2-methoxyaniline (B49241) can be protected by reacting it with acetic anhydride (B1165640) in acetic acid to form N-(4-fluoro-2-methoxyphenyl)acetamide. google.com This amide can then undergo further reactions, such as nitration, and the protecting acetyl group can later be removed by hydrolysis in the presence of an acid like hydrochloric acid. google.com A general process for producing N-acylnitroaniline derivatives involves reacting a nitroaniline compound with an acid anhydride or acid chloride in the presence of an alkali or alkaline earth metal compound. google.com

Diazotization and Subsequent Conversion to Various Functional Groups (e.g., Halides, Nitriles, Hydroxy)

The diazotization of anilines, followed by a Sandmeyer-type reaction, is a versatile method for introducing a variety of functional groups onto an aromatic ring. The direct conversion of anilines to aryl fluorides can be achieved through a copper-mediated fluoro-deamination reaction. acs.org This process involves the in situ formation of the diazonium salt from the aniline (B41778), which then reacts to yield the corresponding aryl fluoride (B91410). acs.org

Similarly, other functional groups can be introduced. For instance, 2-methyl-3-fluoro-6-nitroaniline can be converted to 2-bromo-3-methyl-4-fluoro-nitrobenzene. patsnap.com This is accomplished by dissolving the aniline in hydrobromic acid, followed by the addition of an aqueous solution of sodium nitrite (B80452) at low temperatures. patsnap.com The resulting diazonium salt is then added to a solution of cuprous bromide to yield the brominated product. patsnap.com This bromo-derivative can be further transformed, for example, by reacting it with cuprous cyanide in a solvent like N,N-dimethylformamide to produce the corresponding benzonitrile. patsnap.com

Transformations Involving the Nitro Group

The nitro group of this compound is another key site for chemical reactions, most notably its reduction to an amino group, which opens up further synthetic possibilities.

Selective Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functions

The reduction of nitroaromatic compounds to their corresponding primary amines is a fundamental transformation in organic synthesis. A variety of methods are available for this conversion. For instance, sodium borohydride (B1222165) in the presence of a transition metal complex like tetrakis(triphenylphosphine)nickel(0) (Ni(PPh3)4) can effectively reduce nitroarenes to amines. jsynthchem.com

Other catalytic systems have also been developed for this purpose. A zirconium metal-organic framework-supported salicylaldimine-cobalt(II) complex has shown excellent activity for the chemoselective reduction of aromatic and aliphatic nitro compounds to amines using phenylsilane (B129415) as the reducing agent. nih.gov This method is notable for its broad substrate scope and high tolerance for other reducible functional groups. nih.gov Dinitroarenes can be selectively reduced to the corresponding nitroanilines using various catalytic systems. organic-chemistry.org

Synthesis of Nitroso and Azoxy Compounds

The oxidation of primary aromatic amines can lead to the formation of nitroso compounds. For example, 3-aminobenzamide (B1265367) can be oxidized by 3-chloroperoxybenzoic acid in dimethylformamide to produce 3-nitrosobenzamide. nih.gov

The reduction of nitroaromatic compounds can lead to the formation of azo compounds under specific conditions. For example, the reduction of nitrobenzene (B124822) catalyzed by copper nanoparticles can yield azobenzene. mdpi.com The reaction of nitroaromatics with a hydrogen source in the presence of a catalyst can lead to the formation of azo compounds. mdpi.com Asymmetric azo compounds can also be synthesized through the reaction of nitrosobenzene (B162901) with an aniline derivative. mdpi.com

Reactions at the Fluorine Atom

The fluorine atom's reactivity is significantly influenced by the electronic environment of the aromatic ring.

Nucleophilic Aromatic Substitution of the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is primarily due to the presence of the strongly electron-withdrawing nitro group positioned ortho to it. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy of the process. nih.govlibretexts.org The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, followed by the departure of the fluoride ion, which is a good leaving group in this context. libretexts.org

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted 2-nitroaniline (B44862) derivatives. nih.govbeilstein-journals.org These reactions are typically carried out in the presence of a base and often require heating.

Examples of Nucleophilic Aromatic Substitution Reactions:

Oxygen Nucleophiles: Alkoxides (e.g., methoxide (B1231860), ethoxide) and phenoxides can react to form the corresponding ether derivatives. nih.gov For instance, reaction with sodium methoxide would yield 3-methoxy-6-methyl-2-nitroaniline.

Sulfur Nucleophiles: Thiolates, such as thiophenolates, can be used to introduce a thioether linkage. nih.gov

Nitrogen Nucleophiles: Amines, including primary and secondary amines like piperidine (B6355638) or pyrrolidine, can displace the fluorine to form N-substituted derivatives. nih.gov

The general conditions for these substitutions often involve a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), and a base like potassium carbonate or sodium hydride to either facilitate the reaction or generate the nucleophile in situ. nih.gov

Table 1: Conditions for Nucleophilic Aromatic Substitution of Fluorine on a Related Nitroaromatic System This table is illustrative of typical conditions for SNAr reactions on activated fluoro-nitroaromatic compounds, based on findings for 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. nih.gov

| Nucleophile | Reagent(s) | Solvent | Temperature (°C) |

| Methoxide | KOH | Methanol | Reflux |

| Ethoxide | KOH | Ethanol | Reflux |

| Phenoxide | Phenol, K₂CO₃ | DMF | 85 |

| Thiophenoxide | Thiophenol, K₂CO₃ | DMF | 85 |

| Piperidine | Piperidine, K₂CO₃ | DMF | 85 |

Reactions at the Methyl Group

The methyl group attached to the aromatic ring is also a site for various chemical transformations, primarily involving oxidation or substitution on the side chain.

Selective Oxidation of the Methyl Group to Carboxylic Acid or Aldehyde

The benzylic methyl group of this compound can be selectively oxidized to a formyl (aldehyde) or a carboxyl (carboxylic acid) group. This transformation is a valuable tool for introducing new functionalities. However, achieving high selectivity can be challenging due to the presence of the sensitive amino group, which can also be susceptible to oxidation. mdpi.comacs.org

Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are traditionally used for converting benzylic methyl groups to carboxylic acids. The reaction of this compound under these conditions would be expected to yield 5-fluoro-2-amino-3-nitrobenzoic acid. The conditions must be carefully controlled to avoid degradation of the aromatic ring or oxidation of the amine. For the related compound, 6-Bromo-4-fluoro-3-methyl-2-nitroaniline, the methyl group can be oxidized to a carboxylic acid.

Oxidation to Aldehyde: The selective oxidation to the aldehyde is more delicate and often requires milder or more specialized reagents to prevent over-oxidation to the carboxylic acid. Modern electrochemical methods offer a promising route for the site-selective oxidation of methylarenes to aromatic acetals, which can then be easily hydrolyzed to the corresponding aldehydes. nih.gov This approach could potentially be applied to this compound, offering a high degree of control and avoiding harsh chemical oxidants. nih.gov

Halogenation or Other Side-Chain Functionalization

The methyl group can undergo free-radical halogenation at the benzylic position. This reaction introduces a reactive handle that can be used for subsequent functionalization.

Benzylic Bromination: A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and light or heat. libretexts.org This reaction would convert this compound into 3-Fluoro-6-(bromomethyl)-2-nitroaniline. The resulting benzylic bromide is a versatile intermediate, readily undergoing nucleophilic substitution with a wide range of nucleophiles (e.g., cyanide, alkoxides, amines) to introduce diverse functionalities onto the side chain.

Derivatization Strategies for Enhanced Chemical Utility

Derivatization of this compound can significantly improve its properties for specific applications, particularly in analytical chemistry. By modifying its functional groups, its performance in techniques like chromatography and spectroscopy can be greatly enhanced.

Design of Derivatives for Improved Analytical Performance (e.g., Chromatography, Spectroscopy)

The primary sites for derivatization on this compound are the amino group and the nitro group (via reduction).

Chromatography (GC and HPLC): The polar amino group can cause poor peak shape and tailing in gas chromatography (GC). Derivatization to a less polar and more volatile form, such as by acetylation with acetic anhydride to form 3-fluoro-N-acetyl-6-methyl-2-nitroaniline, can significantly improve its chromatographic behavior. wikipedia.org For High-Performance Liquid Chromatography (HPLC), derivatization can be used to introduce a strongly UV-absorbing or fluorescent tag to the amino group, drastically lowering the limit of detection. Reagents like dansyl chloride or fluorescamine (B152294) are commonly used for this purpose.

Spectroscopy (UV-Vis, Fluorescence, and Mass Spectrometry):

UV-Vis and Fluorescence: Attaching a chromophoric or fluorophoric tag to the amine not only aids in HPLC detection but also provides a means for quantitative analysis using UV-Vis or fluorescence spectroscopy.

Mass Spectrometry (MS): Derivatization can be used to increase the molecular weight of the analyte, moving it to a cleaner region of the mass spectrum. Furthermore, certain derivatives can be designed to produce specific and predictable fragmentation patterns in tandem MS (MS/MS) experiments, which is invaluable for confident identification and quantification in complex matrices. The predicted collision cross section (CCS) values, relevant for ion mobility-mass spectrometry, can also be altered through derivatization, potentially allowing for better separation from isomeric interferences. uni.luuni.lu

Functionalization for Specific Synthetic Applications

The strategic placement of amino, nitro, fluoro, and methyl groups on the aniline ring makes this compound a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and other substituted aromatics. Functionalization can be targeted at the amino and nitro groups, leveraging their distinct reactivities to introduce new substituents and construct varied molecular architectures.

The primary amino group is a key site for functionalization, readily undergoing reactions such as alkylation, acylation, and diazotization. These transformations are fundamental for extending the carbon skeleton, introducing protecting groups, or converting the amino group into other functionalities. For instance, N-alkylation introduces new alkyl substituents, which can be crucial for modulating the biological activity of a target molecule.

A notable application of a closely related analogue, 4-bromo-3-fluoro-6-methyl-2-nitroaniline, is in the synthesis of Nrf2 regulators, which are of interest in pharmaceutical research. The N-methylation of this analogue, a key step in the synthetic route, provides a clear example of the functionalization potential of the amino group in this class of compounds. The reaction proceeds by deprotonation of the amine with a strong base, followed by nucleophilic attack on an alkyl halide.

Table 1: N-Methylation of 4-bromo-3-fluoro-6-methyl-2-nitroaniline

| Reactant | Reagents | Solvent | Temperature | Reaction Time | Product |

| 4-bromo-3-fluoro-6-methyl-2-nitroaniline | Sodium hydride, Iodomethane | N,N-dimethylformamide | 0 °C | 20 min | 4-Bromo-3-fluoro-N,6-dimethyl-2-nitroaniline |

This reaction demonstrates a robust method for the N-functionalization of the aniline ring system, which is directly applicable to this compound.

Another significant transformation of the amino group is diazotization, followed by Sandmeyer or related reactions. This sequence allows for the replacement of the amino group with a wide variety of substituents, including halogens, cyano, and hydroxyl groups. For example, 2-methyl-3-fluoro-6-nitroaniline can be converted to 2-bromo-3-methyl-4-fluoro-nitrobenzene via a diazotization reaction followed by treatment with cuprous bromide. This highlights the utility of the amino group as a synthetic handle for introducing further diversity into the aromatic ring.

The nitro group also presents opportunities for functionalization, primarily through its reduction to an amino group. This transformation is typically achieved with high efficiency using various reducing agents, such as catalytic hydrogenation or metal-based reagents. The resulting diamine can then be used in the synthesis of heterocyclic compounds like benzimidazoles or quinoxalines, which are common scaffolds in medicinal chemistry. The selective reduction of the nitro group in the presence of other sensitive functionalities is a well-established strategy in organic synthesis.

Applications of 3 Fluoro 6 Methyl 2 Nitroaniline As a Key Chemical Intermediate

Precursor in Advanced Pharmaceutical Synthesis

3-Fluoro-6-methyl-2-nitroaniline is a valuable building block in the synthesis of pharmaceutical intermediates. A notable application is in the preparation of 2-methyl-3-fluoro-6-nitrobenzoic acid. sigmaaldrich.com This transformation highlights the utility of the aniline (B41778) moiety in this compound, which can be chemically modified to introduce other functional groups. Specifically, the amino group can be converted into a diazonium salt, which is then displaced to yield the desired carboxylic acid derivative. This benzoic acid derivative is itself an important intermediate for the synthesis of various small-molecule drugs. sigmaaldrich.com The presence of the fluoro and methyl groups on the aromatic ring is often a deliberate design element in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of the final drug substance.

Building Block for Agrochemical and Herbicide Development

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural motifs are pertinent to the agrochemical industry. For instance, aniline derivatives are precursors to a variety of herbicides. A related compound, N-methyl-2-fluoroaniline, is a known intermediate in the synthesis of the herbicide asulam. Given the chemical functionalities present in this compound, it represents a plausible starting material for the development of new agrochemical candidates. The combination of a fluorinated and methylated aniline core structure is of interest in the design of novel pesticides and herbicides.

Intermediate in the Manufacturing of Specialty Dyes and Pigments

The application of this compound in the synthesis of specialty dyes and pigments is not widely reported. However, related nitroaniline compounds are established precursors in the dye industry. For example, 2-methyl-6-nitroaniline (B18888) is utilized as an intermediate for organic dyes. guidechem.comresearchgate.net Nitroanilines are key components in the synthesis of azo dyes, where the amino group is diazotized and coupled with a suitable coupling component to produce a chromophore. The specific substitution pattern of this compound, particularly the presence of the fluorine atom, could be exploited to create dyes with unique color properties and enhanced stability.

Role in the Synthesis of Complex Heterocyclic Ring Systems

The ortho-nitroaniline structure of this compound makes it a prime candidate for the synthesis of various nitrogen-containing heterocyclic compounds. The general strategy involves the reduction of the nitro group to an amino group, generating an in-situ or isolable ortho-diamine, which can then undergo cyclization reactions with appropriate reagents.

A significant application of ortho-phenylenediamines (the reduced form of ortho-nitroanilines) is in the synthesis of quinoxalines. The condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a classical and widely used method for forming the quinoxaline (B1680401) ring system. researchgate.net Therefore, the reduction of this compound would yield 3-fluoro-6-methylbenzene-1,2-diamine, a direct precursor to substituted quinoxalines. This diamine can be reacted with various dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to produce 6-fluoro-9-methylquinoxalines. These quinoxaline derivatives are of interest in medicinal chemistry due to their diverse biological activities. researchgate.netpatsnap.com Furthermore, the resulting quinoxalines can be reduced to their corresponding tetrahydroquinoxaline derivatives, which are also important scaffolds in drug discovery.

Phenazines are another class of nitrogen-containing heterocycles that can be synthesized from ortho-substituted anilines. One established method for phenazine (B1670421) synthesis involves the oxidation of an ortho-diamine. wikipedia.org By reducing this compound to 3-fluoro-6-methylbenzene-1,2-diamine, subsequent oxidation, for instance with ferric chloride, could lead to the formation of substituted phenazines. The specific substitution pattern of the resulting phenazine would be determined by the dimerization of the ortho-diamine precursor.

Benzofuroxans, also known as benzofurazan-1-oxides, can be synthesized from ortho-nitroanilines through oxidative cyclization. researchgate.netgoogle.com This reaction is typically carried out using an oxidizing agent such as sodium hypochlorite. Applying this methodology to this compound would be expected to yield 6-fluoro-4-methylbenzofuroxan. Benzofuroxan derivatives are known for their biological activities and are of interest in the development of new therapeutic agents. nih.gov

Research on this compound as a Precursor in Functional Materials Development Remains Limited

Despite a comprehensive search of scientific literature and patent databases, there is currently a notable lack of published research detailing the specific applications of this compound as a key intermediate in the development of functional materials. While the molecular structure of this compound, featuring nitro, amino, and fluoro groups, suggests its potential as a versatile building block in organic synthesis, its direct utilization in the creation of materials such as dyes, polymers, or electronic components is not well-documented in available scholarly sources.

Chemical analogs of this compound have found utility in materials science. For instance, studies on compounds with similar functional groups, such as 2-fluoro-4-nitroaniline, have demonstrated their role as precursors in the synthesis of anode materials for lithium-ion batteries and in the functionalization of single-walled carbon nanotubes. ossila.com Additionally, a patent has been filed for the synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid from a closely related compound, 2-methyl-3-fluoro-6-nitroaniline, highlighting its importance as a pharmaceutical intermediate. patsnap.com

However, specific research findings, including detailed synthetic pathways, characterization data, and performance metrics of functional materials derived directly from this compound, are not presently available in the public domain. The absence of such data precludes the creation of an in-depth article section with interactive data tables on this particular topic.

Further research and development would be necessary to explore and establish the potential of this compound as a precursor for functional materials. Such studies would involve the investigation of its reactivity in various polymerization and derivatization reactions, followed by the characterization of the resulting materials' physical and chemical properties. Without these foundational research findings, any discussion on its applications in functional materials would be purely speculative.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Atom-Economical Synthetic Pathways

Traditional synthesis routes for nitroaromatic compounds often involve the use of harsh reagents like concentrated nitric and sulfuric acids, leading to significant acid waste and poor atom economy. rsc.orgrsc.org Future research will likely prioritize the development of more sustainable and atom-economical synthetic pathways for 3-Fluoro-6-methyl-2-nitroaniline.

One promising approach is the exploration of solid acid catalysts, such as zeolites, which can facilitate nitration reactions under milder conditions and can be recycled, reducing waste. capes.gov.bracs.org For instance, the nitration of similarly substituted aromatic compounds has been shown to proceed with high regioselectivity and yield using zeolite β with nitric acid and acetic anhydride (B1165640), where the only byproduct is easily separable acetic acid. acs.org Another avenue involves the use of lanthanide triflates as recyclable catalysts for aromatic nitration, which can proceed with stoichiometric amounts of nitric acid, producing water as the primary byproduct and thus significantly improving atom economy. rsc.orgrsc.org

Biocatalysis presents another green alternative. The use of nitroreductase enzymes for the reduction of nitro groups is an emerging field that could be applied to the synthesis of related anilines. acs.orggoogle.com While this applies to the reduction of a nitro group, the broader field of biocatalysis is exploring enzymatic nitration, which could offer a highly selective and environmentally benign route to this compound under mild, aqueous conditions. acs.org

Below is a table illustrating the comparison between traditional and potential sustainable synthetic methods.

| Feature | Traditional Nitration | Sustainable Nitration (Projected) |

| Reagents | Concentrated HNO₃/H₂SO₄ | Nitric acid with recyclable catalyst (e.g., zeolite, lanthanide triflate), Biocatalysts |

| Byproducts | Spent acid waste | Water, Acetic acid (recyclable) |

| Atom Economy | Low (e.g., ~51% for nitrobenzene) rsc.org | High (e.g., ~87% for nitrobenzene (B124822) with triflate catalyst) rsc.org |

| Conditions | Harsh (high acidity, temperature) | Mild (lower temperature, near-neutral pH for biocatalysis) |

| Sustainability | Low | High |

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize synthetic pathways and ensure safety and efficiency, real-time monitoring of chemical reactions is crucial. Future research is expected to employ advanced spectroscopic probes for the in situ monitoring of the synthesis of this compound. mt.com

Raman spectroscopy is a powerful, non-destructive technique that can provide detailed information about the chemical structure and composition of materials in real-time. anton-paar.comyoutube.com By using a fiber-optic probe, Raman spectroscopy can be used to monitor the progress of a reaction within a reactor, tracking the consumption of reactants and the formation of products and intermediates. spectroscopyonline.comazooptics.com For the nitration of an aniline (B41778) derivative, this could involve monitoring the characteristic vibrational bands of the nitro group and other functional groups as they change throughout the reaction.

Ultraviolet-Resonance Raman (UV-RR) spectroscopy offers enhanced sensitivity for monitoring reactions involving low concentrations of reactants or intermediates. oxinst.com This could be particularly useful for optimizing catalytic reactions where the catalyst or key intermediates are present in small amounts.

| Spectroscopic Technique | Information Provided | Potential Application for this compound Synthesis |

| Raman Spectroscopy | Real-time molecular structure, concentration of reactants/products. anton-paar.comspectroscopyonline.com | Monitoring the formation of the nitro group and consumption of the aniline precursor. |

| UV-Resonance Raman | Enhanced sensitivity for specific components at low concentrations. oxinst.com | Detecting and quantifying transient intermediates in catalytic synthesis pathways. |

| Mid-Infrared (IR) | Functional group analysis. spectroscopyonline.com | Tracking changes in functional groups to determine reaction endpoints. |

| Near-Infrared (NIR) | Overtone and combination bands, useful for bulk material analysis. spectroscopyonline.com | Monitoring bulk reaction progress and physical property changes. |

Implementation of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. neurips.cceurekalert.org For a molecule like this compound, AI could be instrumental in several ways.

Firstly, ML models can be trained on vast datasets of chemical reactions to predict the most effective reagents, catalysts, solvents, and temperature for its synthesis. nih.govacs.org This can significantly reduce the number of experiments needed, saving time and resources. For example, a neural network model trained on millions of reactions has shown the ability to accurately predict suitable reaction conditions. nih.govacs.org

Exploration of Novel Catalytic Systems for Transformations Involving this compound

The development of novel catalytic systems will be a cornerstone of future research on this compound, both for its synthesis and its subsequent transformations. As a substituted aniline, the amino group can be a site for various catalytic reactions.

Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., aqueous and organic). wikipedia.org For nitration, PTC can enable the use of nitrate (B79036) salts in a biphasic system, potentially avoiding the need for large quantities of strong acids. nih.gov This method is considered a green chemistry approach as it can reduce the use of hazardous solvents and allow for easier product separation. acsgcipr.org

Furthermore, research into solid-supported catalysts, such as metal oxides modified with sulfate (B86663) ions (e.g., ZrO₂/SO₄²⁻), has shown high activity in the nitration of deactivated aromatic compounds. sciencemadness.org These catalysts are robust and can be easily separated from the reaction mixture.

Biocatalysis, particularly using enzymes like nitroreductases and hydrogenases, offers a highly selective and environmentally friendly approach. chemrxiv.orgrsc.org While typically used for reduction, the principles of biocatalysis are being extended to other transformations, and future research may lead to enzymes capable of directly catalyzing the nitration of the parent aniline or the selective transformation of the nitroaniline product. google.comacs.org

Investigation of Green Solvents and Reaction Conditions

The choice of solvent plays a critical role in the environmental impact of a chemical process. Future research will undoubtedly focus on identifying and utilizing green solvents for the synthesis of this compound.

Perfluorocarbons have been investigated as alternative solvents for nitration reactions. rsc.org These solvents are chemically inert and can facilitate reactions with dinitrogen pentoxide, a powerful nitrating agent, at lower temperatures and with reduced acid waste. rsc.orgnih.gov The use of liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) as a medium has also been shown to be effective for the nitration of aromatic compounds under mild conditions. nih.gov

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent (Liquid-Assisted Grinding or LAG), is another emerging green chemistry technique. rsc.org The application of mechanochemical methods to the nitration of aromatic compounds using solid-supported nitrating agents could dramatically reduce solvent usage. rsc.org Additionally, the development of catalytic systems that operate in water or other benign solvents is a key goal of green chemistry and will be a significant area of investigation for the synthesis of this and other similar compounds. google.comresearchgate.net

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-6-methyl-2-nitroaniline, and how do substituent positions influence reaction efficiency?

- Methodological Guidance :

- Step 1 : Start with 2-nitroaniline derivatives as precursors (e.g., 2-methyl-6-nitroaniline, ).

- Step 2 : Introduce fluorine via electrophilic aromatic substitution (e.g., using F₂ gas or fluorinating agents like Selectfluor®). Monitor regioselectivity due to steric hindrance from the methyl group .

- Step 3 : Optimize reaction conditions (temperature, solvent) using HPLC or GC-MS to track fluorination efficiency. Compare yields with non-fluorinated analogs ( ).

- Critical Data : Melting points (e.g., 70–74°C for 2-nitroaniline, ) and spectral data (FT-IR for –NO₂ and –NH₂ groups) validate purity.

Q. How should researchers characterize the electronic effects of fluorine in this compound?

- Methodological Guidance :

- Step 1 : Perform Hammett analysis using substituent constants (σ values) for –F and –CH₃. Compare reaction rates (e.g., nitration, halogenation) with meta/para isomers ( ).

- Step 2 : Use computational tools (DFT calculations) to map electron density distribution. Fluorine’s strong electron-withdrawing effect reduces nucleophilicity at the aromatic ring .

- Step 3 : Validate experimentally via UV-Vis spectroscopy; shifts in λmax indicate electronic perturbations ( ).

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Guidance :

- Step 1 : Follow OSHA/NIOSH guidelines for nitroaromatics: use fume hoods, nitrile gloves, and explosion-proof equipment (melting point >70°C reduces volatility, ).

- Step 2 : Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation. Monitor decomposition via TLC or GC ( ).

- Emergency Protocol : Neutralize spills with activated carbon; avoid water (risk of nitro group hydrolysis) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Guidance :

- Step 1 : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents) to exclude impurities ( ).

- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Fluorine’s deshielding effect alters <sup>1</sup>H and <sup>13</sup>C chemical shifts significantly ( ).

- Step 3 : Cross-reference with X-ray crystallography for definitive structural confirmation. Compare bond lengths (C–F: ~1.34 Å) and angles with computational models .

Q. What mechanistic insights explain the reduced reactivity of this compound in nucleophilic substitution reactions?

- Methodological Guidance :

- Step 1 : Conduct kinetic studies (e.g., SNAr reactions with hydroxide ions). Fluorine’s –I effect destabilizes the Meisenheimer intermediate, slowing reaction rates ( ).

- Step 2 : Use isotopic labeling (<sup>18</sup>F or <sup>15</sup>N) to track substituent effects via MS/MS fragmentation patterns.

- Step 3 : Compare with trifluoromethyl analogs ( ): –CF₃ groups induce greater steric hindrance than –CH₃, further reducing reactivity.

Q. How does the methyl group influence the thermal stability of this compound?

- Methodological Guidance :

- Step 1 : Perform thermogravimetric analysis (TGA) under N₂. Methyl groups enhance stability via hyperconjugation (: bp 284°C for 2-nitroaniline).

- Step 2 : Compare decomposition pathways (DSC) with 3-fluoro-2-nitroaniline (no methyl group). Methyl substituents reduce nitro group lability by delocalizing electron density .

- Step 3 : Model activation energies (Ea) using Arrhenius plots. Correlate with computational thermodynamics (e.g., Gaussian software).

Key Notes

- Fluorine’s electronegativity and steric effects dominate reactivity; methyl groups modulate stability.

- Advanced studies require interdisciplinary approaches (synthesis, spectroscopy, computation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。